N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide
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Overview
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzo[f][1,4]oxazepine ring system, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[f][1,4]oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-amino benzamide derivative.
Introduction of the oxo group: The oxo group at the 5-position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the m-tolyl group: This step involves the acylation of the benzo[f][1,4]oxazepine ring with m-tolyl acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The aromatic ring and other positions on the molecule can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under appropriate conditions (e.g., Friedel-Crafts acylation, nucleophilic aromatic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders and inflammation.
Pharmacology: Studies on the compound’s pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential and safety profile.
Materials Science: The compound’s chemical properties may be exploited in the development of novel materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling and physiological responses.
Pathway Interference: The compound may interfere with key biological pathways, such as inflammatory or apoptotic pathways, to achieve its effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of an m-tolyl group.
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-2-4-13(9-12)10-17(21)20-14-5-6-16-15(11-14)18(22)19-7-8-23-16/h2-6,9,11H,7-8,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPIPQGSZRNUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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